2-(4-Nitrophenyl)-4-phenylpyrazol-3-amine;hydrochloride
Overview
Description
2-(4-Nitrophenyl)-4-phenylpyrazol-3-amine;hydrochloride is an organic compound that belongs to the class of pyrazoles It is characterized by the presence of a nitrophenyl group and a phenyl group attached to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Nitrophenyl)-4-phenylpyrazol-3-amine;hydrochloride typically involves the reaction of 4-nitrophenylhydrazine with a suitable phenyl-substituted ketone under acidic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which then cyclizes to form the pyrazole ring. The hydrochloride salt is obtained by treating the free base with hydrochloric acid .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-Nitrophenyl)-4-phenylpyrazol-3-amine;hydrochloride can undergo several types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other substituents.
Oxidation: The phenyl groups can undergo oxidation reactions to form various oxidized derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 1-(4-aminophenyl)-4-phenyl-1H-pyrazol-5-amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized phenyl derivatives.
Scientific Research Applications
2-(4-Nitrophenyl)-4-phenylpyrazol-3-amine;hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-(4-Nitrophenyl)-4-phenylpyrazol-3-amine;hydrochloride is not fully understood. it is believed to exert its effects through interactions with specific molecular targets and pathways. The nitrophenyl group may interact with cellular proteins and enzymes, leading to the inhibition of their activity. Additionally, the compound may induce oxidative stress in cells, contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
4-nitrophenylhydrazine: A related compound with similar structural features but lacking the pyrazole ring.
1-phenyl-3-methyl-5-pyrazolone: Another pyrazole derivative with different substituents on the pyrazole ring.
4-nitrophenylhydrazone derivatives: Compounds with similar nitrophenyl and hydrazone functionalities.
Uniqueness
2-(4-Nitrophenyl)-4-phenylpyrazol-3-amine;hydrochloride is unique due to the combination of the nitrophenyl and phenyl groups attached to the pyrazole ring This structural arrangement imparts specific chemical and biological properties that distinguish it from other similar compounds
Properties
IUPAC Name |
2-(4-nitrophenyl)-4-phenylpyrazol-3-amine;hydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O2.ClH/c16-15-14(11-4-2-1-3-5-11)10-17-18(15)12-6-8-13(9-7-12)19(20)21;/h1-10H,16H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEODCEJFHBDXLZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N(N=C2)C3=CC=C(C=C3)[N+](=O)[O-])N.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.74 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.